N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine
Description
N,N'-Diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine (CAS 67952-95-8) is a synthetic polyamine analogue characterized by a central propane-1,3-diamine backbone substituted with ethyl and ethylamino groups. Its molecular formula is C₁₃H₃₂N₄, and it belongs to a class of compounds investigated for their biological activities, including antitumor and antimicrobial properties . The compound’s structure enables interactions with cellular polyamine transport systems, making it a candidate for therapeutic applications.
Properties
CAS No. |
67952-95-8 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N,N'-diethyl-N'-[3-(ethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H29N3/c1-4-13-9-7-11-15(6-3)12-8-10-14-5-2/h13-14H,4-12H2,1-3H3 |
InChI Key |
WGMLAJNLNAEBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCN(CC)CCCNCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine
General Synthetic Approach
The synthesis typically involves the reaction of appropriate amines under catalytic conditions, with controlled pH, temperature, and solvent environments to optimize yield and selectivity. The process generally includes:
- Selection of amine precursors that provide ethyl and propyl amino groups.
- Catalytic amination or alkylation reactions to form the target diamine structure.
- Purification steps to isolate the final compound.
Detailed Synthetic Routes and Catalytic Systems
While direct published procedures for this compound are limited, insights can be drawn from closely related diamine syntheses and catalytic amination methods:
Catalytic Amination Using Fixed-Bed Reactors
- A method analogous to the preparation of related diamines involves continuous gas-solid phase reactions in fixed-bed reactors.
- Raw materials such as 1,3-propanediol derivatives and ethylamine or diethylamine are pumped into a preheater, mixed with hydrogen, vaporized, and passed over a Cu-Co-Ni/Al2O3 catalyst at controlled pressures (0–25 MPa) and temperatures (50–500 °C).
- The reaction parameters such as molar ratios of amine to precursor, volume space velocity, and catalyst composition are optimized to maximize yield and selectivity.
- Post-reaction, the product is separated by condensation and purification steps, with gaseous byproducts recycled to improve efficiency.
This approach, while described for tetramethyl-substituted analogs, provides a framework for the preparation of ethyl-substituted diamines by adjusting amine feedstock and reaction conditions accordingly.
Stepwise Synthesis via Aminoalkylation
- The compound can be synthesized by stepwise alkylation of propane-1,3-diamine with ethyl groups and subsequent introduction of the ethylamino propyl side chain.
- This involves nucleophilic substitution reactions where the primary amine groups are selectively alkylated using ethyl halides or ethylamine derivatives under basic conditions.
- Catalysts such as Raney Nickel or other hydrogenation catalysts may be employed in hydrogenation steps to reduce intermediates and improve purity.
- Control of reaction temperature (typically 30–120 °C) and pressure (up to 10 MPa) is critical to avoid over-alkylation or side reactions.
Continuous Hydrogenation and Amination Processes
- Continuous flow methods using fixed-bed reactors with Raney Nickel catalysts have been demonstrated for structurally related diamines.
- For example, the preparation of N,N-dimethyl-1,3-propanediamine from acrylonitrile and dimethylamine involves a two-step process: formation of dimethylaminopropionitrile followed by hydrogenation to the diamine.
- This process achieves high conversion (>99%) and yield (>98%) under mild conditions (10–120 °C, 0.1–8 MPa pressure), using alkaline alcohol solutions as co-catalysts to enhance reaction rates and selectivity.
- Although this exact route is for dimethyl-substituted diamines, it provides a model for preparing ethyl-substituted analogs by substituting dimethylamine with diethylamine or ethylamino reagents.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Cu-Co-Ni/Al2O3 or Raney Nickel | Catalyst choice depends on reaction step |
| Reaction Temperature | 30–500 °C | Lower temperatures for amination, higher for hydrogenation |
| Reaction Pressure | 0.1–25 MPa | Hydrogen pressure critical for reduction steps |
| Molar Ratios (Amine:Precursor) | 0.1–10:1 | Optimized to prevent side reactions and maximize yield |
| Space Velocity | 0.1–10 h⁻¹ | Controls contact time in fixed-bed reactors |
| Solvent/Medium | Alcoholic alkaline solutions or vapor phase | Enhances catalyst activity and selectivity |
Purification and Yield
- After reaction, products are typically purified by distillation or chromatographic methods.
- Gas-liquid separation is employed to recover hydrogen and unreacted amines.
- Yields for related diamines exceed 90%, with selectivity often above 98% under optimized conditions.
- Continuous processes improve reproducibility and scalability compared to batch methods.
Research Outcomes and Comparative Analysis
Research into the preparation of this compound is less extensive than for simpler diamines, but extrapolation from related compounds shows:
- Continuous fixed-bed catalytic processes offer superior control and efficiency.
- Catalysts containing copper, cobalt, nickel, and aluminum oxide supports provide high activity.
- Hydrogenation steps are critical for converting nitrile or imine intermediates to the target diamine.
- Optimization of molar ratios and reaction parameters significantly affects yield and purity.
| Method | Catalyst | Yield (%) | Selectivity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Batch hydrogenation (Raney Ni) | Raney Nickel | ~93 | Moderate | Simple setup | Difficult to scale, back mixing |
| Continuous fixed-bed reaction | Cu-Co-Ni/Al2O3 | >98 | >98 | High selectivity, scalable | Requires sophisticated equipment |
| Stepwise alkylation | Various (base catalysts) | Variable | Variable | Flexible for substitutions | Multiple steps, purification needed |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amines in the compound can participate in alkylation or acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
| Reaction Type | Reagent | Product | Conditions | Reference Analog |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | Quaternary ammonium salt | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | |
| Acylation | AcCl | N-Acetyl derivative | Pyridine, RT |
Coordination Chemistry
The compound can act as a polydentate ligand due to its multiple nitrogen donor sites. It may form complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>), stabilizing metal ions in specific oxidation states.
| Metal Ion | Coordination Mode | Geometry | Application | Reference Analog |
|---|---|---|---|---|
| Cu<sup>2+</sup> | Tridentate (N,N,N) | Octahedral | Catalysis | |
| Ni<sup>2+</sup> | Bidentate (N,N) | Square planar | Electroplating |
Oxidation Reactions
Tertiary amines in the structure may undergo oxidation to form N-oxides under mild conditions (e.g., with H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid).
| Oxidizing Agent | Product | Conditions | Selectivity | Reference Analog |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Tertiary N-oxide | H<sub>2</sub>O, 25°C | High |
Condensation Reactions
The primary amine group can react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in catalysis or polymer synthesis.
| Carbonyl Compound | Product | Conditions | Stability | Reference Analog |
|---|---|---|---|---|
| Formaldehyde | Schiff base | Ethanol, reflux | Moderate |
Deprotonation and Base-Driven Reactions
The compound’s amines can be deprotonated by strong bases (e.g., NaH), generating nucleophilic species for further reactions, such as:
-
Nucleophilic substitution with alkyl halides.
-
Ring-opening polymerization of epoxides.
| Base | Reaction Partner | Product | Conditions | Reference Analog |
|---|---|---|---|---|
| NaH | Epichlorohydrin | Polyamine-epoxide adduct | THF, 0°C |
Biochemical Interactions
Though not a direct chemical reaction, the compound’s tertiary amine structure enables non-covalent interactions with biomolecules, such as:
-
Ion-exchange displacement in chromatography (as seen with analogs like N,N′-Diethyl-1,3-propanediamine) .
-
Protein binding via electrostatic or hydrophobic interactions .
Key Stability Considerations
Scientific Research Applications
Chromatography Applications
N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
Case Study: HPLC Method Development
A study demonstrated the use of this compound as a displacer in cation exchange chromatography. It was employed to separate ribonuclease A and α-chymotrypsinogen A adsorbed on a high-performance Sepharose SP column. The method involved using a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility. This approach allowed for scalable isolation of impurities and was suitable for pharmacokinetic studies .
| Application Area | Methodology | Outcomes |
|---|---|---|
| Chromatography | HPLC | Effective separation of proteins |
| Scalable for preparative separation |
Biochemical Research
The compound has shown promise in biochemical research, particularly in protein purification processes. Its ability to act as a displacer enhances the efficiency of protein separation techniques.
Case Study: Protein Purification
In a robotic high-throughput screening setup, this compound was tested for its ability to displace specific proteins from resin-bound states. This application is crucial in developing selective displacers for various protein pairs, which can significantly streamline protein purification protocols .
Pharmaceutical Applications
The compound's functional groups make it a candidate for various pharmaceutical applications, including drug formulation and delivery systems.
Potential Uses
- Ion-exchange Displacer : Its structure allows it to act as an ion-exchange displacer in pharmaceutical formulations, enhancing drug solubility and stability.
- Drug Delivery Systems : The amine functionalities provide potential sites for conjugation with drug molecules or targeting ligands, facilitating targeted delivery mechanisms .
Mechanism of Action
The mechanism of action of N,N’-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Physicochemical Properties
- BEPH (logP ~2.5, estimated) has higher lipophilicity than the target compound, favoring accumulation in lipid-rich tissues .
- Synthetic Accessibility: Derivatives like N-(3-(naphthalen-1-ylamino)propyl)propane-1-sulfonamide () are synthesized via sulfonylation of propane-1,3-diamine precursors, suggesting the target compound could be prepared through similar alkylation or protection-deprotection strategies .
Biological Activity
N,N'-Diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic effects. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₃₃N₃
- Molecular Weight : 215.385 g/mol
- SMILES Notation : CCN(CC)CC(C)NCC
Synthesis Methods
The synthesis of this compound typically involves the reaction of diethylamine with 3-bromopropylamine under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which alters metabolic pathways. For instance, it interacts with polyamine metabolism by modulating the activity of diamine acetyltransferase (SAT1), affecting intracellular concentrations of polyamines .
- Receptor Binding : It binds to neurotransmitter receptors, influencing signal transduction pathways. This activity suggests potential applications in neuropharmacology, particularly in conditions related to neurotransmitter dysregulation .
Case Studies and Experimental Results
- Enzyme Studies : In vitro studies have indicated that this compound can effectively displace ribonuclease A and α-chymotrypsinogen A in high-performance liquid chromatography (HPLC) setups, demonstrating its utility as a displacer in protein purification processes .
- Therapeutic Potential : Investigations into the compound's therapeutic effects have highlighted its role as a potential precursor in drug development. Its ability to modulate enzyme activity positions it as a candidate for further exploration in treating diseases linked to polyamine dysregulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₃₃N₃ |
| Molecular Weight | 215.385 g/mol |
| Density | 0.819 g/mL at 25 °C |
| Flash Point | 116.6 °F (closed cup) |
| Autoignition Temperature | 689 °F |
Applications in Research and Industry
- Biological Research : Used as a tool in enzyme inhibition studies and receptor binding assays.
- Pharmaceutical Development : Investigated for its potential role in drug formulations targeting neurological conditions.
- Industrial Chemistry : Employed in the synthesis of specialty chemicals and as an intermediate in agrochemical production .
Q & A
Basic Research: What are the established synthetic routes for N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
Synthesis typically involves alkylation or reductive amination of precursor amines. For example, Cu(I)-catalyzed coupling (as seen in analogous diamine syntheses) using ethylamine derivatives and propane-1,3-diamine precursors under inert conditions can yield the target compound . Optimization includes:
- Catalyst selection : CuI with ligands like L-proline enhances regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .
- Purification : Distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃) isolates the product .
Basic Research: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies ethyl and propyl substituents. For example, δ 1.0–1.2 ppm (CH₃ of ethyl groups) and δ 2.4–2.8 ppm (N-CH₂ protons) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 189.2) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry, though crystallization may require slow evaporation in ethanol/water mixtures .
Basic Research: What are the key reactivity patterns of this polyamine, and how do they influence derivatization?
Methodological Answer:
- Nucleophilic Substitution : The secondary/tertiary amines undergo alkylation or acylation. For example, reaction with acyl chlorides forms amides, useful in drug delivery systems .
- Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Pd⁰) via lone electron pairs, enabling catalytic applications .
- Redox Reactions : Hydrogenation over Pd catalysts can reduce nitrile intermediates to amines, but over-reduction must be controlled via NH₃ additives .
Basic Research: What safety protocols are critical during handling, given its structural similarity to toxic polyamines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (corrosive potential noted in analogs) .
- Ventilation : Use fume hoods to prevent inhalation; vapor pressure (~1 mm Hg at 20°C) suggests moderate volatility .
- Spill Management : Neutralize spills with dilute acetic acid and adsorb with vermiculite .
- Toxicity Screening : Preliminary assays (e.g., zebrafish embryotoxicity) recommended, as related diamines show developmental toxicity at high doses .
Advanced Research: How can computational modeling (e.g., DFT) predict its coordination behavior with transition metals?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model metal-ligand interactions. Focus on bond dissociation energies and orbital hybridization .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict stability of metal complexes .
- Validation : Compare computed IR/Raman spectra with experimental data to refine models .
Advanced Research: What role does this diamine play in asymmetric catalysis, and how does steric hindrance affect enantioselectivity?
Methodological Answer:
- Chiral Ligand Design : The branched ethyl groups create steric bulk, favoring enantioselective Cu-catalyzed cyclopropanation (e.g., up to 90% ee in analogous systems) .
- Kinetic Studies : Monitor reaction progress via HPLC to correlate substituent size (e.g., ethyl vs. methyl) with selectivity .
- Crystal Field Analysis : X-ray structures of Pd complexes reveal how ligand geometry dictates catalytic activity .
Advanced Research: How does this compound interact with biological macromolecules, and what mechanisms underlie its potential antimicrobial effects?
Methodological Answer:
- Binding Assays : Surface plasmon resonance (SPR) quantifies affinity for bacterial cell wall components (e.g., lipopolysaccharides) .
- Mechanistic Studies : Fluorescence microscopy tracks membrane disruption in E. coli; compare to known polyamine toxins .
- Enzyme Inhibition : Test inhibition of diamine oxidases via UV-Vis kinetics (λ = 450 nm for FAD cofactor oxidation) .
Advanced Research: How can contradictory data on its solubility and stability be resolved?
Methodological Answer:
- Controlled Replicates : Perform solubility tests in >3 solvent systems (e.g., H₂O, EtOH, hexane) under N₂ to exclude oxidation artifacts .
- pH-Dependent Studies : Measure solubility from pH 2–12; protonation of amines increases aqueous solubility (log P ~1.2 predicted) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze via TLC/HPLC for degradation products .
Advanced Research: What industrial catalytic applications are emerging, and how do they compare to academic uses?
Methodological Answer:
- Hydrogenation Catalysts : Pd nanoparticles stabilized by this diamine show higher turnover in nitroarene reduction vs. academic Pd/C systems .
- Scale-Up Challenges : Continuous flow reactors improve yield (>85%) but require precise temperature control to avoid byproducts .
- Lifecycle Analysis : Compare energy efficiency of Cu-catalyzed vs. enzymatic routes using SimaPro LCA software .
Advanced Research: What novel analytical techniques (e.g., cryo-EM, HRMS) can elucidate its supramolecular assemblies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
